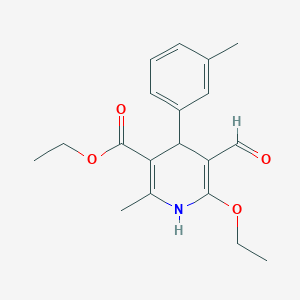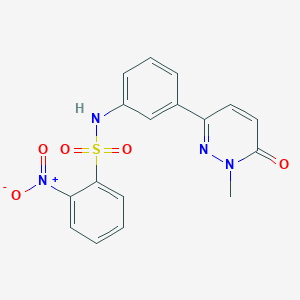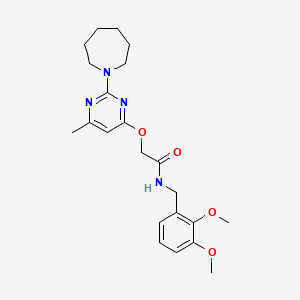
Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate is a compound that belongs to the class of dihydropyridines, which are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound's structure suggests it could be a product or an intermediate in synthetic organic chemistry reactions involving dihydropyridine derivatives.
Synthesis Analysis
The synthesis of related ethyl dihydropyridine-3-carboxylates typically involves multicomponent reactions or modifications of existing dihydropyridine compounds. For instance, a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates has been developed, which could be analogous to the synthesis of the compound . Additionally, the synthesis of similar compounds often involves reactions with nucleophiles, as seen in the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often characterized by X-ray diffraction, which provides detailed information about the conformation and crystal packing of the molecules. For example, the crystal structure analysis of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate reveals the orientation of nitrogen-containing rings and the presence of intra- and intermolecular hydrogen bonding . These structural features are crucial for understanding the reactivity and potential interactions of the compound .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including cycloaddition, substitution, and transformation into different heterocyclic systems. For example, the intramolecular cycloaddition reaction of related compounds has been reported, leading to the formation of complex heterocyclic structures . The reactivity of the ethyl group and the formyl group in the compound could also allow for further functionalization or participation in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure, including the presence of substituents and the nature of the heterocyclic system. These properties can be deduced from spectroscopic methods such as NMR and IR, as well as from thermal and X-ray analyses . The presence of electron-withdrawing or electron-donating groups, as well as hydrogen bonding capabilities, can affect the compound's solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate in Soil and Groundwater
A study by Thornton et al. (2020) delves into the biodegradation and fate of gasoline ether oxygenate ethyl tert-butyl ether (ETBE) in soil and groundwater. The study identifies microorganisms capable of degrading ETBE aerobically and discusses the degradation kinetics and potential limitations on ETBE metabolism. This research could provide insights into the environmental impact and degradation pathways of similar compounds, such as Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate, in soil and groundwater ecosystems Thornton et al., 2020.
Chemical Synthesis and Industrial Applications
A study by Mi (2015) reviews the existing synthetic routes of vandetanib, a compound used in industrial production. The study analyzes different synthetic routes to find a suitable industrial production process, which might be applicable to structurally similar compounds like this compound. This information is crucial for understanding the synthetic pathways and potential industrial applications of such compounds Mi, 2015.
Bioactive Heterocyclic Compounds
Sohal (2021) provides a comprehensive review of the recent methodologies adopted for the synthesis of 1,4-dihydropyridines via multi-component reactions. This study highlights the significance of 1,4-dihydropyridines in synthetic organic chemistry and their existence in biological applications. Given the structural similarity, this information could be relevant to understanding the chemical properties and potential applications of this compound Sohal, 2021.
Ecotoxicity and Environmental Impact
Staples et al. (2004) conducted a quality review and weight of evidence hazard assessment on Nonylphenol Ethoxylates (NPE) and their degradation intermediates, discussing their chronic values and potential environmental impact. This study provides an insight into the environmental toxicity and impact of similar compounds, which is essential for evaluating the ecological risks associated with this compound Staples et al., 2004.
Eigenschaften
IUPAC Name |
ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-23-18-15(11-21)17(14-9-7-8-12(3)10-14)16(13(4)20-18)19(22)24-6-2/h7-11,17,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMDKDGDEZPXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC(=C2)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)


![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)





![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)


![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)